1,1-Dimethylsilacyclohexane
Overview
Description
1,1-Dimethylsilacyclohexane is an organosilicon compound with the molecular formula C₇H₁₆Si It is a derivative of silacyclohexane, where two hydrogen atoms on the silicon atom are replaced by methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethylsilacyclohexane can be synthesized through several methods. One common approach involves the hydrosilylation of cyclohexene with dimethylchlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation to remove any impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylsilacyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can undergo substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol and siloxane derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted silacyclohexane derivatives.
Scientific Research Applications
1,1-Dimethylsilacyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of 1,1-dimethylsilacyclohexane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The pathways involved may include the formation of silanol or siloxane intermediates, which can further react to produce various products.
Comparison with Similar Compounds
Similar Compounds
Silacyclohexane: The parent compound without the methyl groups.
1,1-Dimethylsilacyclopentane: A similar compound with a five-membered ring.
1,1-Dimethylsilacycloheptane: A similar compound with a seven-membered ring.
Uniqueness
1,1-Dimethylsilacyclohexane is unique due to the presence of two methyl groups on the silicon atom, which imparts distinct chemical properties compared to its analogs. These properties include increased stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,1-dimethylsilinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Si/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVXTYYXTKCTPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCCCC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063276 | |
Record name | Silacyclohexane, 1,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4040-74-8 | |
Record name | 1,1-Dimethylsilacyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4040-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethyl-1-silacyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004040748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentamethylenedimethylsilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Silacyclohexane, 1,1-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silacyclohexane, 1,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethylsilacyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,1-DIMETHYL-1-SILACYCLOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU8GJP5ABV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a silicon atom affect the ring inversion barrier compared to cyclohexane?
A2: Research on similar compounds suggests that replacing a carbon atom with silicon in a cyclic system generally lowers the ring inversion barrier. For example, 1,1-dimethylsilacyclohexane exhibits a ring inversion barrier of 5.5 kcal/mol, significantly lower than the 9.4 kcal/mol barrier observed for thiacyclohexane. [] This difference is attributed to the longer Si-C bond length and altered bond angles associated with the silicon atom, resulting in a more flexible ring structure.
Q2: Are there any established synthetic routes for this compound?
A3: While the provided abstracts don't delve into specific synthetic methods, one abstract mentions the use of organodilithium compounds for synthesizing similar silacycloalkanes like 1,1-Dimethylsilacyclopentane and this compound. [] This suggests that organometallic reagents could potentially be employed in the synthesis of this compound. Further research into the specific reaction conditions and yields would be necessary to confirm this hypothesis.
Q3: What spectroscopic techniques have been used to characterize this compound and related compounds?
A4: Researchers have employed various spectroscopic techniques to analyze silacyclohexane derivatives. One study utilized dynamic NMR spectroscopy and density functional theory (DFT) calculations to investigate the conformational behavior of 3,3-dimethyl-3-silathiane and its derivatives. [] Additionally, another study employed Raman spectroscopy to examine the vibrational modes of ortho-substituted benzene derivatives containing silicon. [] These techniques provide valuable information regarding the structure, bonding, and dynamic behavior of these silicon-containing cyclic compounds.
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